molecular formula C8H11N3O B1445681 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide CAS No. 185797-36-8

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

Cat. No. B1445681
M. Wt: 165.19 g/mol
InChI Key: VSXNZKCCQSDVAD-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide” is a chemical compound with the CAS Number: 185797-36-8 . It has a molecular weight of 165.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular formula of “5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide” is C8H11N3O . The InChI Code is 1S/C8H11N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h3,5-6H,1-2,4H2,(H2,9,12) .


Physical And Chemical Properties Analysis

The compound “5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide” has a predicted density of 1.45±0.1 g/cm3 . The predicted boiling point is 491.9±24.0 °C .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h3,5-6H,1-2,4H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNZKCCQSDVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 3
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Reactant of Route 6
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide

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